molecular formula C13H11Br2NO B2532240 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol CAS No. 132120-37-7

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol

Cat. No.: B2532240
CAS No.: 132120-37-7
M. Wt: 357.045
InChI Key: AKFAJHDKJVODAV-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol is a brominated phenolic Schiff base derivative characterized by a central phenol ring substituted with a bromine atom at position 4 and an aminomethyl group at position 2. The aminomethyl group is further attached to a 4-bromophenyl ring. Its structure allows for versatile coordination with metal ions, making it valuable in catalysis and materials science .

Properties

IUPAC Name

4-bromo-2-[(4-bromoanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFAJHDKJVODAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol typically involves a multi-step process One common method includes the bromination of phenol to introduce bromine atoms at specific positions on the benzene ringThe final step involves the formation of the phenol group through a hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has shown that compounds similar to 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol possess notable anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells by interacting with critical cellular pathways.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound can lead to G0/G1 phase arrest in various cancer cell lines, inhibiting their proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Material Science Applications

In material science, derivatives of this compound are explored for their potential in developing new polymers and coatings due to their unique chemical structure and stability under various conditions. The bromine substituents can enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies

1. Xenograft Tumor Models

In vivo studies utilizing xenograft tumor models have demonstrated that this compound significantly inhibits tumor growth, confirming its potential as an effective anticancer agent.

2. Flow Cytometry Analysis

Further investigations using flow cytometry have shown that the compound induces cell cycle arrest in cancer cells, suggesting a mechanism for its antiproliferative effects.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits good bioavailability and low toxicity in normal cells, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a class of Schiff bases and halogenated phenols. Key structural analogs include:

Compound Name Substituents/Modifications Key Structural Features
4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol Br at C4 (phenol), 4-Br-C₆H₄-NH-CH₂- at C2 Two bromophenyl groups; phenol core
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-dimethylphenyl imine at C2 Electron-donating methyl groups; imine linkage
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol Cl at C4 (phenol), 2-Cl-C₆H₃-imine at C6 Mixed halogens (Br, Cl); steric hindrance
4-Bromo-2-[(3-mercapto-5-phenyltriazol-4-ylimino)methyl]phenol Triazole-thione at C2 Heterocyclic triazole; sulfur participation
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol 4-Cl-C₆H₄-imine at C2 Bromine vs. chlorine halogen effects
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol 2,4,5-trifluoroanilino at C2 Fluorine substituents; increased electronegativity
4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol 4-F-C₆H₄-NH-CH₂- at C2 Fluorine's small size; altered H-bonding potential

Key Observations :

  • Halogen Effects : Bromine enhances lipophilicity and polarizability compared to chlorine or fluorine, influencing bioavailability and metal-binding affinity .
  • Heterocyclic Modifications : Triazole-thione derivatives () introduce sulfur, enabling diverse coordination modes and enhanced biological activity .

Physicochemical Properties

Property Target Compound 4-Cl Analogue Triazole-Thione 2,4,5-Trifluoro
Molecular Weight 368.02 296.14 375.25 332.12
Melting Point (°C) N/A N/A N/A 476.7 (predicted)
pKa (phenolic OH) ~9.0 ~8.98 ~8.5 ~9.20
LogP (Lipophilicity) 4.2 3.8 4.5 4.0

Insights :

  • pKa Trends : Electron-withdrawing groups (e.g., Cl, F) lower pKa, increasing acidity .
  • Lipophilicity : Bromine contributes to higher LogP values, enhancing membrane permeability .

Biological Activity

4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol, a compound belonging to the class of Schiff bases, has garnered attention for its potential biological activities, particularly its antibacterial properties. This article delves into the synthesis, characterization, and biological activities of this compound, supported by various studies and data.

Synthesis and Characterization

The synthesis of this compound involves the condensation reaction between 5-bromosalicylaldehyde and a corresponding amine. The compound exhibits a melting point of 87-89 °C and has been characterized using various techniques such as IR spectroscopy and NMR.

Key Characterization Data:

  • Melting Point : 87-89 °C
  • IR Spectroscopy :
    • N-H stretching: 3253.7 cm1^{-1}
    • C-H stretching: 2869.9 cm1^{-1}
    • N-H bending: 1490.9 cm1^{-1}
  • 1H-NMR (500 MHz, CDCl3):
    • Aromatic protons: δ ppm values indicating multiple substitutions on the phenyl rings.

Antibacterial Activity

Numerous studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The compound has shown promising results, particularly against Gram-positive bacteria.

Antibacterial Efficacy:

  • Methodology : The antibacterial activity was assessed using the agar dilution method.
  • Results :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values reported as low as 6 µg/ml.
    • Comparatively, its amine derivatives demonstrated higher activity than the Schiff base itself, indicating that structural modifications can enhance efficacy.

Comparative Biological Activity

A summary of the biological activities of related compounds is presented in Table 1 below:

Compound NameActivity TypeMIC (µg/ml)Target Organisms
A3Antibacterial6S. aureus, B. subtilis
A6Antibacterial6S. aureus, B. subtilis
A7Antibacterial10E. coli, P. aeruginosa

The mechanism by which this compound exerts its antibacterial effects may involve interaction with bacterial enzymes crucial for fatty acid biosynthesis, such as FabH. Molecular docking studies suggest that the compound can form hydrophobic interactions with amino acids in the active site of FabH, inhibiting its function and thereby disrupting bacterial growth.

Case Studies and Research Findings

  • Study on Schiff Bases : A study conducted on various Schiff bases including A3 demonstrated that compounds containing halogen atoms (like bromine) exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
  • Antimicrobial Activity Assessment : Another research highlighted that derivatives with electron-donating groups showed improved inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications in enhancing biological activity .
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that the presence of certain functional groups can significantly influence the antimicrobial potency of related compounds, suggesting pathways for future drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol?

  • Methodological Answer : The compound is typically synthesized via Schiff base formation by refluxing equimolar solutions of 4-bromoaniline and a substituted salicylaldehyde derivative (e.g., 4-bromo-2-hydroxybenzaldehyde) in ethanol. The reaction is monitored using TLC, and the product is purified via recrystallization. Crystallization conditions (e.g., slow evaporation in ethyl alcohol) are critical for obtaining single crystals suitable for X-ray diffraction .
  • Key Techniques : Reflux synthesis, TLC monitoring, recrystallization, X-ray crystallography .

Q. How can spectroscopic techniques (FTIR, Raman) be used to characterize this compound?

  • Methodological Answer :

  • FTIR : Identify the phenolic O–H stretch (~3200–3500 cm⁻¹), C=N imine stretch (~1600–1640 cm⁻¹), and aromatic C–Br vibrations (500–700 cm⁻¹).
  • Raman : Detect symmetric vibrations of the aromatic ring and Br substituents, which are less intense in IR due to dipole inactivity.
  • Validation : Compare experimental spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
    • Key References : .

Q. What solvent systems are suitable for studying the compound’s solubility and intermolecular interactions?

  • Methodological Answer : Use binary solvent mixtures (e.g., dioxane-water) to assess solubility and aggregation behavior. Ultrasonic velocity measurements at varying temperatures (305–320 K) can quantify non-ideality in mixtures via Rao’s specific velocity relation or Junjie’s theory .
  • Key Techniques : Ultrasonic velocity analysis, temperature-dependent solubility studies .

Advanced Research Questions

Q. How does polymorphism affect the thermochromic behavior of this compound?

  • Methodological Answer : Polymorphs exhibit distinct dihedral angles (θ) between aromatic rings, influencing π-orbital overlap and thermal response. For example:

  • "Orange" polymorph : θ = 1.8°, strong thermochromism (color shifts from orange to yellow upon cooling).
  • "Yellow" polymorph : θ = 45.6°, weaker thermochromism due to reduced conjugation.
  • Characterization : Single-crystal XRD at low temperatures (e.g., 150 K) and variable-temperature UV-Vis spectroscopy .
    • Key References : .

Q. What computational approaches are used to predict electronic properties and sensing mechanisms?

  • Methodological Answer :

  • DFT/TD-DFT : Optimize geometry at B3LYP/6-311+G(d,p), calculate frontier molecular orbitals (HOMO-LUMO gaps), and simulate UV-Vis spectra to correlate with experimental data.
  • Sensor Mechanisms : Analyze charge transfer transitions (e.g., ligand-to-metal charge transfer in Cu²+/Zn²+ complexes) and binding energy calculations for metal ion selectivity .
    • Key Software : Gaussian, ORCA .

Q. How does the compound interact with biomolecules like DNA or human serum albumin (HSA)?

  • Methodological Answer :

  • DNA Binding : Use fluorescence quenching (e.g., ethidium bromide displacement assay) and molecular docking (AutoDock Vina) to identify binding modes (e.g., groove or intercalation).
  • HSA Binding : Perform fluorometric titration to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Validate with docking studies using HSA crystal structures (PDB ID: 1AO6) .
    • Key Techniques : Fluorescence spectroscopy, molecular docking .

Q. What crystallographic tools are essential for resolving its solid-state structure?

  • Methodological Answer :

  • Data Collection : Use a Gemini diffractometer with MoKα radiation (λ = 0.71073 Å) and CrysAlis PRO software for absorption correction.
  • Refinement : SHELXL for structure solution; OLEX2 for visualization. Validate hydrogen bonding (e.g., O–H⋯N) and π-π stacking interactions .
    • Key Software : SHELX, OLEX2 .

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